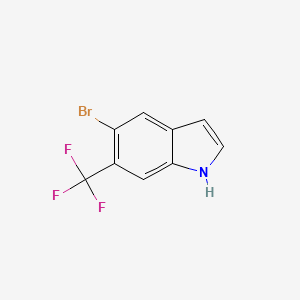

5-bromo-6-(trifluoromethyl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-7-3-5-1-2-14-8(5)4-6(7)9(11,12)13/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANFNSUAJPLWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-bromo-6-(trifluoromethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Indoles in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its versatile structure allows for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2] In recent years, the strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, has emerged as a powerful strategy in drug design. The unique electronic properties of the CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This often leads to improved pharmacokinetic and pharmacodynamic profiles. The target molecule of this guide, 5-bromo-6-(trifluoromethyl)-1H-indole, combines the privileged indole nucleus with two key functional groups: a bromine atom, which can serve as a handle for further chemical modifications, and a trifluoromethyl group, which imparts the aforementioned beneficial properties. This substitution pattern makes it a valuable building block for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of a robust and logical synthetic route to this compound, focusing on the well-established Fischer indole synthesis. The causality behind experimental choices, detailed protocols, and expected characterization data are presented to enable researchers to confidently replicate and adapt this synthesis for their specific needs.

Synthetic Strategy: A Fischer Indole Synthesis Approach

The Fischer indole synthesis, first reported in 1883, remains one of the most reliable and widely used methods for constructing the indole ring system.[3] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[3] For the synthesis of this compound, which is unsubstituted at the 2- and 3-positions, a logical approach is the reaction of 4-bromo-5-(trifluoromethyl)phenylhydrazine with a glyoxal equivalent.

The overall synthetic strategy is a two-step process, starting from the commercially available 4-bromo-3-(trifluoromethyl)aniline:

-

Synthesis of the Key Intermediate: 4-bromo-5-(trifluoromethyl)phenylhydrazine Hydrochloride. This is achieved through a standard diazotization of the starting aniline, followed by in-situ reduction of the resulting diazonium salt.

-

Fischer Indole Cyclization. The synthesized phenylhydrazine hydrochloride is then reacted with a suitable C2-synthon, such as glyoxal dimethyl acetal, under acidic conditions to induce cyclization and formation of the target indole.

This strategy is advantageous due to the ready availability of the starting materials and the robustness of the Fischer indole synthesis for a wide range of substrates.

Experimental Protocols

Part 1: Synthesis of 4-bromo-5-(trifluoromethyl)phenylhydrazine Hydrochloride

This procedure details the conversion of 4-bromo-3-(trifluoromethyl)aniline to its corresponding phenylhydrazine hydrochloride salt.

Reaction Scheme:

Figure 1: Synthesis of 4-bromo-5-(trifluoromethyl)phenylhydrazine HCl.

Step-by-Step Methodology:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-bromo-3-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the internal temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Reduction:

-

In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (SnCl2·2H2O) (3-4 equivalents) in concentrated hydrochloric acid.

-

Cool this reducing solution to 0 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

The resulting precipitate of 4-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride is collected by vacuum filtration.

-

-

Purification:

-

Wash the filter cake with a small amount of cold water, followed by a cold, non-polar organic solvent (e.g., hexane) to remove any non-polar impurities.

-

Dry the white to off-white solid under vacuum to yield the desired product. The material is typically used in the next step without further purification.

-

| Reagent | Molar Eq. | Purpose |

| 4-bromo-3-(trifluoromethyl)aniline | 1.0 | Starting Material |

| Sodium Nitrite (NaNO2) | 1.05 | Diazotizing Agent |

| Hydrochloric Acid (HCl) | Excess | Acidic Medium |

| Tin(II) Chloride Dihydrate (SnCl2·2H2O) | 3-4 | Reducing Agent |

Table 1: Reagents for the synthesis of 4-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride.

Part 2: Synthesis of this compound

This part describes the Fischer indole cyclization of the synthesized phenylhydrazine with glyoxal dimethyl acetal.

Reaction Scheme:

Figure 2: Fischer indole synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride (1 equivalent).

-

Add a suitable solvent, such as ethanol or acetic acid.

-

To this suspension, add glyoxal dimethyl acetal (1.1 equivalents).

-

-

Hydrazone Formation (can be done in-situ):

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the hydrazone intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Cyclization:

-

To the reaction mixture, add a strong acid catalyst. Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) are effective for this transformation.

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-6 hours, or until TLC analysis indicates the consumption of the hydrazone intermediate.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

-

| Reagent | Molar Eq. | Purpose |

| 4-bromo-5-(trifluoromethyl)phenylhydrazine HCl | 1.0 | Key Intermediate |

| Glyoxal dimethyl acetal | 1.1 | C2-Synthon |

| Polyphosphoric Acid (PPA) | Catalyst | Acid Catalyst for Cyclization |

| Ethyl Acetate | - | Extraction Solvent |

| Hexanes | - | Eluent for Chromatography |

Table 2: Reagents for the synthesis of this compound.

Characterization

The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.

Expected Spectroscopic Data:

-

¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring. The chemical shifts can be predicted based on the electronic effects of the bromo and trifluoromethyl substituents. The N-H proton will likely appear as a broad singlet. The protons at positions 2, 3, 4, and 7 will each give a signal, with coupling patterns determined by their neighboring protons. Based on data for similar substituted indoles, the aromatic protons are expected in the range of δ 7.0-8.0 ppm.[4]

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum will show signals for all nine carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the substituents.

-

¹⁹F NMR (in CDCl₃): A single signal is expected for the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₅BrF₃N, MW: 264.04 g/mol ), with a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for M and M+2).

Data Interpretation:

The presence of the indole N-H proton signal, the characteristic aromatic proton signals with their specific coupling patterns, and the quartet for the CF₃-bearing carbon in the ¹³C NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will collectively confirm the successful synthesis of this compound.

Mechanistic Insights

The Fischer indole synthesis proceeds through a series of well-established steps:

Figure 3: Simplified mechanism of the Fischer indole synthesis.

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of the arylhydrazine and the carbonyl compound (in this case, glyoxal) to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone then tautomerizes to the more reactive ene-hydrazine intermediate.[3]

-

[5][5]-Sigmatropic Rearrangement: This is the key step of the reaction, where the ene-hydrazine undergoes a concerted, pericyclic[5][5]-sigmatropic rearrangement (a type of Claisen rearrangement) to form a di-imine intermediate.[3]

-

Cyclization and Aromatization: The di-imine intermediate then undergoes an intramolecular cyclization. Subsequent loss of ammonia and tautomerization leads to the formation of the aromatic indole ring.[3]

Conclusion

This technical guide outlines a reliable and well-precedented synthetic route for the preparation of this compound, a valuable building block in medicinal chemistry. By employing the classic Fischer indole synthesis, this target molecule can be accessed in a two-step sequence from commercially available starting materials. The detailed experimental protocols, coupled with an understanding of the underlying reaction mechanism, provide researchers with a solid foundation for the synthesis and further functionalization of this and related fluorinated indole derivatives. The principles and techniques described herein are broadly applicable and can be adapted for the synthesis of a diverse range of substituted indoles for various applications in drug discovery and materials science.

References

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

Fischer indole synthesis - Wikipedia. (2023, October 29). Retrieved January 12, 2026, from [Link]

-

bmse000097 Indole at BMRB. (n.d.). Retrieved January 12, 2026, from [Link]

-

Fischer indole synthesis – Knowledge and References - Taylor & Francis. (2021, March 22). Retrieved January 12, 2026, from [Link]

-

Photoredox Fischer Indole Synthesis - Thieme Chemistry. (2019, July 23). Retrieved January 12, 2026, from [Link]

-

(sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

-

Fischer indole synthesis in the absence of a solvent - SciSpace. (2002). Retrieved January 12, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

- CN102558017A - Method for preparing 5-bromoindole - Google Patents. (2012, July 11).

-

1198475-24-9| Chemical Name : this compound | Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]

- CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents. (2012, March 21).

-

(PDF) Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one - ResearchGate. (2023, August 4). Retrieved January 12, 2026, from [Link]

-

Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. (1993). Retrieved January 12, 2026, from [Link]

- CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents. (2010, July 21).

-

Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap. (2018, August 10). Retrieved January 12, 2026, from [Link]

- CN103387530A - 5-bromoindole preparation method - Google Patents. (2013, November 13).

- CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents. (2013, November 13).

-

5-Bromoindole | C8H6BrN | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 12, 2026, from [Link]

-

Supporting information Indoles - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

The Strategic Value of Trifluoromethylated Bromoindoles in Medicinal Chemistry

An In-depth Technical Guide to 5-bromo-6-(trifluoromethyl)-1H-indole: Properties, Synthesis, and Reactivity

Executive Summary:

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for research and development in the pharmaceutical and material sciences. The strategic placement of both a bromine atom and a trifluoromethyl group on the indole scaffold imparts unique physicochemical properties, enhancing its utility in drug discovery as a modifiable core structure. This document details the molecule's core properties, spectroscopic signature, a representative synthetic pathway, and its key chemical reactivities, with a focus on strategic functionalization for creating diverse molecular libraries. It is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this valuable intermediate.

The indole nucleus is a privileged scaffold, forming the core of numerous natural products and FDA-approved drugs, including treatments for cancer, migraines, and hypertension.[1][2] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance key drug-like properties. The high electronegativity of the -CF3 group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[3]

Specifically, this compound emerges as a particularly valuable building block. The bromine atom at the C5 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[4][5] The adjacent electron-withdrawing -CF3 group at C6 modulates the electronic properties of the benzene ring, influencing the reactivity of the C5 position and the overall indole core. This dual functionalization provides a powerful platform for structure-activity relationship (SAR) studies in drug development.[3]

Core Molecular and Physicochemical Properties

A summary of the fundamental properties of this compound is presented below. This data is essential for reaction planning, purification, and material handling.

| Property | Value | Source |

| CAS Number | 1198475-24-9 | [6][7] |

| Molecular Formula | C₉H₅BrF₃N | [7] |

| Molecular Weight | 264.04 g/mol | [7] |

| Appearance | Off-white to light yellow solid (Predicted) | - |

| Storage | Sealed in dry, 2-8°C | [7] |

| Purity | Typically >97% (Commercial) | - |

| SMILES | C1=C(C2=C(C=C1Br)NC=C2)C(F)(F)F | [7] |

Spectroscopic Profile: Characterization and Interpretation

While specific, published experimental spectra are not widely available, a detailed spectroscopic profile can be predicted based on established principles and data from analogous structures.[8][9] Chemical suppliers often provide batch-specific data upon request.[2]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the five protons on the indole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.20 | br s | 1H | N-H | The N-H proton of indoles is typically broad and downfield. |

| ~7.95 | s | 1H | H4 | Deshielded by the adjacent bromine and the anisotropic effect of the pyrrole ring. Expected to be a singlet due to minimal coupling. |

| ~7.70 | s | 1H | H7 | Deshielded by the anisotropic effect and the adjacent -CF3 group. Expected to be a singlet. |

| ~7.30 | t, J ≈ 2.8 Hz | 1H | H2 | Typical chemical shift for the C2 proton, coupled to the C3 proton. |

| ~6.60 | dd, J ≈ 2.8, 1.8 Hz | 1H | H3 | Typical chemical shift for the C3 proton, showing coupling to the C2 proton and potentially a smaller coupling to the N-H proton. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The carbon spectrum will be significantly influenced by the electronegative F and Br atoms.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~137.0 | C7a | Quaternary carbon at the ring junction. |

| ~130.0 | C4 | Aromatic CH carbon, deshielded by the adjacent bromine. |

| ~128.5 | C3a | Quaternary carbon at the ring junction. |

| ~125.5 (q, J ≈ 272 Hz) | -CF₃ | Quaternary carbon of the trifluoromethyl group, split into a quartet by the three fluorine atoms. |

| ~125.0 | C2 | Pyrrole ring CH carbon. |

| ~123.0 (q, J ≈ 30 Hz) | C6 | Aromatic quaternary carbon attached to the -CF3 group, showing coupling. |

| ~115.0 | C5 | Aromatic quaternary carbon attached to the bromine. |

| ~113.0 | C7 | Aromatic CH carbon adjacent to the -CF3 group. |

| ~103.0 | C3 | Pyrrole ring CH carbon, typically the most upfield of the indole CH carbons. |

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group, likely around δ -62 ppm (relative to CFCl₃).

Predicted Infrared (IR) Spectrum

Key vibrational frequencies provide confirmation of functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 | N-H | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 1620-1450 | C=C | Aromatic ring stretching |

| 1350-1100 | C-F (-CF₃) | Strong, characteristic stretching |

| ~750 | C-Br | Stretching |

Synthesis and Purification: A Representative Protocol

While multiple synthetic routes to substituted indoles exist, a common modern approach involves the palladium-catalyzed cyclization of a suitably substituted aniline derivative. The following is a representative, field-proven protocol for synthesizing related structures, adapted for this specific target.

Reaction Scheme: Synthesis via Bartoli Indole Synthesis.

The Bartoli indole synthesis is a robust method for preparing 7-substituted indoles, which can be adapted. A more direct route would involve the cyclization of a pre-functionalized aniline. Let's consider a plausible synthesis starting from 4-bromo-5-(trifluoromethyl)aniline.

Step-by-Step Methodology:

-

Preparation of the Hydrazone:

-

To a stirred solution of 4-bromo-5-(trifluoromethyl)aniline (1.0 eq) in a 2:1 mixture of ethanol and water, add concentrated hydrochloric acid until the pH is ~2.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of sodium sulfite (2.2 eq) in water and cool to 5 °C.

-

Slowly add the cold diazonium salt solution to the sodium sulfite solution, keeping the temperature below 10 °C.

-

Stir the resulting mixture for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours to yield the crude hydrazine.

-

-

Fischer Indole Synthesis (Cyclization):

-

To the crude hydrazine intermediate from the previous step, add pyruvic acid (1.2 eq) and heat the mixture at 80-90 °C for 2 hours to form the corresponding hydrazone.

-

Cool the mixture and add polyphosphoric acid (PPA) (10x by weight).

-

Heat the reaction mixture to 120-140 °C for 1-2 hours until TLC analysis indicates the consumption of the hydrazone.

-

Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated sodium hydroxide solution to pH 8-9.

-

The resulting precipitate is crude this compound-2-carboxylic acid.

-

-

Decarboxylation:

-

Suspend the crude acid in quinoline containing a catalytic amount of copper powder.

-

Heat the mixture to 200-220 °C until gas evolution ceases (typically 30-60 minutes).

-

Cool the reaction mixture and dilute with a large volume of dichloromethane (DCM).

-

Wash the organic layer sequentially with 2M HCl (to remove quinoline), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient (e.g., 10:1 to 4:1), to afford this compound as a solid.

-

Caption: Figure 1. General Synthesis Workflow

Chemical Reactivity and Strategic Functionalization

The reactivity of this compound is dictated by three primary sites: the acidic N-H proton, the electron-rich C3 position of the pyrrole ring, and the C5-bromo bond.

N-H Functionalization

The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an indolyl anion. This nucleophile readily reacts with various electrophiles.

-

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like sodium hydride in DMF affords N-alkylated products.[10]

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling conditions can be used to introduce aryl or heteroaryl groups at the nitrogen position.

-

N-Protection: The nitrogen can be protected with groups such as tosyl (Ts), Boc, or SEM, which can be crucial for directing subsequent C-H functionalization or lithiation reactions.

Electrophilic Substitution at C3

The C3 position is the most nucleophilic carbon in the indole ring and is susceptible to electrophilic attack. Common reactions include:

-

Vilsmeier-Haack Formylation: Reaction with POCl₃ and DMF introduces a formyl group at C3, yielding this compound-3-carbaldehyde, a versatile intermediate itself.[11]

-

Mannich Reaction: Reaction with formaldehyde and a secondary amine yields a gramine-type product, which is an excellent precursor for further substitution at the C3-methyl position.

-

Friedel-Crafts Acylation: Acylation with acid chlorides or anhydrides in the presence of a Lewis acid can introduce acyl groups at C3.

Palladium-Catalyzed Cross-Coupling at C5 (Suzuki-Miyaura Reaction)

The C5-bromo bond is the most valuable site for building molecular complexity. The Suzuki-Miyaura reaction is a highly reliable and widely used method for forming a new carbon-carbon bond at this position.[5][12]

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Reagent Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).[7]

-

Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane/water (4:1) or DME/water.[7]

-

Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 5-substituted product.

Caption: Figure 2. Catalytic Cycle of the Suzuki-Miyaura Reaction

Applications in Drug Discovery and Materials Science

As a versatile building block, this compound is primarily used in the synthesis of more complex molecules for screening as potential therapeutic agents.[6] Its derivatives are explored in various areas, including:

-

Kinase Inhibitors: The indole scaffold is common in ATP-mimetic kinase inhibitors, and functionalization at C5 can tune selectivity and potency.

-

GPCR Ligands: Many serotonin (5-HT) receptor ligands are based on an indole core.

-

Antiviral and Anticancer Agents: The unique electronic profile of the molecule makes it an attractive starting point for novel compounds in these therapeutic areas.[13]

-

Organic Electronics: Functionalized indoles can be incorporated into polymers or small molecules for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related bromoindoles and fluorinated aromatics suggest the following precautions:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[7] It is incompatible with strong oxidizing agents.

This compound is intended for research and development purposes only and should be handled by trained professionals.

References

-

Nishimura, Y., et al. (n.d.). Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. ResearchGate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Karpič, A., et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Retrieved from [Link]

-

Gabellieri, E., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromoindole. Retrieved from [Link]

-

Dachwitz, M., et al. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). ResearchGate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Retrieved from [Link]

-

Wang, Y., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.

-

Ahamed, M., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health. Retrieved from [Link]

-

Harikrishna, K., et al. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR of Compound 9'. Retrieved from [Link]

-

ResearchGate. (n.d.). Functionalization of Indoles with 1,3,5-Triazinanes: Chemistry of Aminomethylation vs the Hofmann-Martius-Type Rearrangement. Retrieved from [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

PubMed. (2022). Functionalization of Indoles with 1,3,5-Triazinanes: Chemistry of Aminomethylation vs the Hofmann-Martius-Type Rearrangement. Retrieved from [Link]

-

PubMed Central. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Retrieved from [Link]

-

EurekAlert!. (2022). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved from [Link]

Sources

- 1. 875306-23-3|7-Bromo-5-(trifluoromethyl)-1H-indole|BLD Pharm [bldpharm.com]

- 2. 1198475-24-9|this compound|BLD Pharm [bldpharm.com]

- 3. ecommons.luc.edu [ecommons.luc.edu]

- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-bromo-4,6-difluoro-1H-indole(1154742-51-4) 1H NMR [m.chemicalbook.com]

- 9. 6-Bromo-1H-indole(52415-29-9) 13C NMR spectrum [chemicalbook.com]

- 10. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound-3-carbaldehyde [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to 5-bromo-6-(trifluoromethyl)-1H-indole (CAS Number: 1198475-24-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-6-(trifluoromethyl)-1H-indole, a halogenated and trifluoromethylated indole derivative of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively published, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications. We will explore a logical synthetic pathway, delve into the predicted spectroscopic characteristics that are crucial for its identification and quality control, and discuss the rationale behind its utility as a building block for novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers looking to incorporate this promising scaffold into their research and development programs.

Introduction: The Strategic Value of Fluorinated and Halogenated Indoles in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of pharmaceutical research. The strategic functionalization of the indole ring is a key approach to modulating the pharmacological profile of drug candidates. Among the vast array of possible substitutions, the incorporation of halogens and trifluoromethyl (CF3) groups has proven to be particularly advantageous.

The trifluoromethyl group is a bioisostere for several functional groups and is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity by altering the electronic nature of the parent molecule.[2] Bromine, as a halogen substituent, can also increase lipophilicity and introduce a potential site for further chemical modification through cross-coupling reactions. The combination of both a bromo and a trifluoromethyl group on the indole scaffold, as seen in this compound, presents a unique opportunity for the design of novel molecules with potentially superior drug-like properties. This guide will provide a detailed technical exploration of this specific compound.

Synthesis and Mechanism: A Plausible Approach via Fischer Indole Synthesis

Proposed Synthetic Route

The synthesis would logically commence with the formation of the key intermediate, (4-bromo-3-(trifluoromethyl)phenyl)hydrazine. This hydrazine can then be reacted with a suitable aldehyde or ketone, followed by acid-catalyzed cyclization to yield the target indole.

Diagram: Proposed Synthetic Workflow for this compound

Caption: A two-step synthetic approach to this compound.

Mechanistic Insights: The Fischer Indole Synthesis

Understanding the mechanism of the Fischer indole synthesis is crucial for optimizing reaction conditions and troubleshooting potential issues. The process can be broken down into several key steps:

-

Phenylhydrazone Formation: The reaction begins with the condensation of (4-bromo-3-(trifluoromethyl)phenyl)hydrazine with an aldehyde (in this case, acetaldehyde to yield the unsubstituted C2 and C3 positions of the indole). This is a standard imine formation reaction.

-

Tautomerization: The resulting phenylhydrazone tautomerizes to its enamine form.

-

[8][8]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[8][8]-sigmatropic rearrangement, which is the key bond-forming step that establishes the indole framework.

-

Aromatization and Cyclization: The intermediate from the rearrangement rearomatizes, and subsequent intramolecular cyclization occurs.

-

Elimination: Finally, the elimination of ammonia leads to the formation of the stable, aromatic indole ring.

Diagram: Mechanism of the Fischer Indole Synthesis

Caption: Key steps in the Fischer indole synthesis mechanism.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of this compound. The following table summarizes its key physicochemical properties.

| Property | Value |

| CAS Number | 1198475-24-9 |

| Molecular Formula | C₉H₅BrF₃N |

| Molecular Weight | 264.05 g/mol |

| Appearance | Expected to be a solid at room temperature |

Spectroscopic Analysis: A Predictive Approach

While experimental spectra are not publicly available, we can predict the key features of the ¹H, ¹³C, and ¹⁹F NMR spectra based on the structure of this compound and data from analogous compounds.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the indole ring. The indole NH proton will likely appear as a broad singlet in the downfield region (δ 8.0-9.0 ppm). The aromatic protons will exhibit characteristic splitting patterns.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H1 (NH) | 8.0 - 9.0 | br s |

| H2 | ~7.3 | m |

| H3 | ~6.5 | m |

| H4 | ~7.8 | s |

| H7 | ~7.6 | s |

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals for the carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~125 |

| C3 | ~103 |

| C3a | ~128 |

| C4 | ~124 |

| C5 | ~115 |

| C6 | ~127 (q) |

| C7 | ~114 |

| C7a | ~136 |

| CF₃ | ~124 (q) |

3.1.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[9][10] The spectrum of this compound is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be in the typical range for trifluoromethyl groups attached to an aromatic ring.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | -60 to -65 | s |

3.2. Mass Spectrometry

Mass spectrometry will be crucial for confirming the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio), with two molecular ion peaks (M+ and M+2) of nearly equal intensity.

Reactivity and Applications in Drug Discovery

This compound is a versatile building block with multiple reactive sites that can be exploited for the synthesis of more complex molecules.[11][12][13]

Key Reactive Sites

-

N-H of the Indole: The indole nitrogen can be alkylated, acylated, or arylated to introduce a variety of substituents.

-

C3 Position: The C3 position is susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

-

C5-Br Bond: The bromine atom at the C5 position is a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Diagram: Reactivity of this compound

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

- 8. 1-/2-/3-Fluoroalkyl-substituted indoles, promising medicinally and biologically beneficial compounds: Synthetic routes, significance and potential applications | Semantic Scholar [semanticscholar.org]

- 9. biophysics.org [biophysics.org]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MedChem Highlights - Enamine [enamine.net]

- 13. news.umich.edu [news.umich.edu]

A Comprehensive Spectroscopic Guide to 5-Bromo-6-(trifluoromethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-(trifluoromethyl)-1H-indole is a halogenated and trifluoromethylated indole derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a bromine atom and a trifluoromethyl group on the benzene ring, imparts distinct electronic and lipophilic properties that are highly sought after in the design of novel therapeutic agents and functional organic materials. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound (CAS Number: 1198475-24-9; Molecular Formula: C₉H₅BrF₃N; Molecular Weight: 264.05 g/mol ).[1] While experimental spectra from commercial suppliers are not always publicly available, this guide leverages established principles of spectroscopic interpretation and data from analogous compounds to provide a robust, predicted spectroscopic profile. This includes detailed analyses of its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Mass Spectrometry (MS) fragmentation patterns, and Infrared (IR) absorption characteristics.

Predicted Spectroscopic Data Summary

The following table provides a high-level summary of the predicted key spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the indole scaffold and data from structurally related molecules.

| Spectroscopic Technique | Key Predicted Data |

| ¹H NMR | Aromatic protons expected in the range of 7.0-8.5 ppm. A broad singlet for the N-H proton is anticipated at > 10 ppm. Distinct signals for the pyrrolic protons are also expected. |

| ¹³C NMR | Aromatic and pyrrolic carbons in the range of 100-140 ppm. The trifluoromethyl group will appear as a quartet around 120-125 ppm. The carbon attached to bromine will be in the 110-120 ppm range. |

| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z 263 and a prominent [M+2]⁺ peak at m/z 265, characteristic of a bromine-containing compound. Key fragments are expected from the loss of Br and CF₃. |

| Infrared (IR) | Characteristic N-H stretching vibration around 3400-3300 cm⁻¹. Strong C-F stretching bands are expected in the 1350-1100 cm⁻¹ region. |

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is predicted to show distinct signals for the five protons on the indole core. The chemical shifts are influenced by the electron-withdrawing nature of the bromine and trifluoromethyl substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | > 10.0 | broad singlet | - |

| H2 | ~ 7.4 | triplet | ~ 2.5 |

| H3 | ~ 6.6 | triplet | ~ 2.5 |

| H4 | ~ 8.0 | singlet | - |

| H7 | ~ 7.8 | singlet | - |

Expert Interpretation

The N-H proton (H1) is expected to be significantly deshielded and appear as a broad singlet at a high chemical shift, a characteristic feature of indole N-H protons. The protons on the pyrrole ring, H2 and H3, will likely appear as triplets due to their coupling with each other and with the N-H proton. The aromatic protons, H4 and H7, are anticipated to be singlets due to the substitution pattern, which eliminates ortho and meta couplings for these protons. The strong electron-withdrawing effect of the trifluoromethyl group at position 6 and the bromine at position 5 will deshield the adjacent protons, H4 and H7, causing them to resonate at a lower field compared to unsubstituted indole.

Standard Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Proton assignments for ¹H NMR.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the nine carbon atoms are influenced by their hybridization and the electronic effects of the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 125 |

| C3 | ~ 103 |

| C3a | ~ 128 |

| C4 | ~ 122 |

| C5 | ~ 115 (C-Br) |

| C6 | ~ 120 (C-CF₃) |

| C7 | ~ 118 |

| C7a | ~ 135 |

| CF₃ | ~ 124 (quartet) |

Expert Interpretation

The carbons of the indole ring are expected to resonate in the typical aromatic region (100-140 ppm). The carbon atom attached to the bromine (C5) will be shielded compared to an unsubstituted carbon, while the carbon attached to the electron-withdrawing trifluoromethyl group (C6) will be deshielded. A key feature will be the signal for the trifluoromethyl carbon, which is expected to appear as a quartet due to coupling with the three fluorine atoms. The intensity of the quaternary carbons (C3a, C5, C6, and C7a) is expected to be lower than that of the protonated carbons.

Standard Experimental Protocol for ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.5-0.7 mL of deuterated solvent).

-

Instrumentation: Use a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set a wider spectral width (e.g., 0-160 ppm).

-

Use a 45-degree pulse angle.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline corrections.

Caption: Carbon assignments for ¹³C NMR.

Mass Spectrometry (MS)

Expected Mass Spectrum

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a distinct molecular ion peak. A crucial diagnostic feature will be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 263 | [M]⁺ (with ⁷⁹Br) | - |

| 265 | [M+2]⁺ (with ⁸¹Br) | - |

| 184 | [M-Br]⁺ | •Br |

| 194 | [M-CF₃]⁺ | •CF₃ |

| 115 | [C₈H₅N]⁺ | •Br, •CF₃ |

Expert Interpretation

The mass spectrum will be characterized by the molecular ion peaks at m/z 263 and 265, with approximately equal intensity, confirming the presence of one bromine atom. The fragmentation is likely to proceed through the loss of the bromine radical (•Br) to give a fragment at m/z 184, or the loss of the trifluoromethyl radical (•CF₃) to yield a fragment at m/z 194. Subsequent fragmentation of these initial products can lead to further characteristic ions, such as the indole cation at m/z 115 after the loss of both substituents.

Standard Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-350) to detect the molecular ion and key fragments.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks and characteristic fragmentation patterns.

Caption: Proposed MS fragmentation pathway.

Infrared (IR) Spectroscopy

Expected IR Spectrum

The IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type |

| ~ 3400 - 3300 | N-H stretch |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 1600 - 1450 | Aromatic C=C ring stretch |

| ~ 1350 - 1100 | C-F stretch (strong) |

| ~ 1100 - 1000 | C-N stretch |

| ~ 600 - 500 | C-Br stretch |

Expert Interpretation

The most prominent feature in the IR spectrum is expected to be the N-H stretching vibration of the indole ring, appearing as a relatively sharp band in the 3400-3300 cm⁻¹ region. The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹. A series of strong absorption bands in the 1350-1100 cm⁻¹ range will be indicative of the C-F stretching modes of the trifluoromethyl group. The aromatic C=C ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Standard Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Conclusion

The predicted spectroscopic data for this compound provides a detailed and reliable fingerprint for the identification and characterization of this important molecule. The combined application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offers a powerful toolkit for researchers in organic synthesis, medicinal chemistry, and materials science. The distinct spectral features arising from the bromo and trifluoromethyl substituents on the indole core serve as valuable diagnostic markers for structural elucidation and purity assessment. This guide provides a solid foundation for interpreting the experimental data of this compound and its derivatives.

References

-

National Center for Biotechnology Information. "5-Bromoindole" PubChem Compound Summary for CID 24905. [Link]

-

NIST. Indole. in NIST Chemistry WebBook. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Introduction: The Structural Significance of 5-bromo-6-(trifluoromethyl)-1H-indole

An In-Depth Technical Guide to the ¹H NMR of 5-bromo-6-(trifluoromethyl)-1H-indole

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles of NMR and substituent effects. We will cover the theoretical prediction of the spectrum, a robust experimental protocol for its acquisition, and a thorough analysis of the expected spectral features.

This compound (CAS No. 1198475-24-9) is a halogenated and trifluoromethylated indole derivative.[1] The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The specific substitution pattern of this molecule—a bromine atom at the 5-position and a powerful electron-withdrawing trifluoromethyl group at the 6-position—creates a unique electronic environment that is critical for its application as a synthetic building block. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is the primary tool for this purpose. This guide serves to predict, explain, and interpret the ¹H NMR spectrum of this specific molecule, providing a framework for its unambiguous identification.

Caption: Structure of this compound with proton numbering.

Theoretical Prediction of the ¹H NMR Spectrum

The ¹H NMR spectrum of a substituted aromatic compound is governed by the electronic effects of its substituents. To predict the spectrum of our target molecule, we begin with the known spectrum of unsubstituted indole and then analyze the influence of the bromine and trifluoromethyl groups.

Reference Spectrum: Unsubstituted Indole

In a typical deuterated solvent like CDCl₃, the protons of indole resonate at characteristic chemical shifts.[2][3] The pyrrolic protons (H2, H3) are generally found between 6.5 and 7.3 ppm, while the benzenoid protons (H4-H7) appear in the 7.1-7.7 ppm range. The N-H proton is typically a broad singlet located far downfield (>8.0 ppm).[4]

Substituent Effects on the Indole Ring

The chemical shifts of the remaining protons on the indole ring (H2, H3, H4, and H7) will be significantly altered by the two powerful substituents.

-

Bromine (at C5): Halogens exert a dual electronic effect. They are inductively electron-withdrawing (-I effect) due to their electronegativity, which deshields nearby protons. They also possess lone pairs that can be donated into the aromatic π-system (+M effect), which shields protons, particularly at the ortho and para positions. For bromine, the inductive -I effect generally dominates, leading to a net deshielding.[5][6] In this molecule, the bromine at C5 will most strongly influence its neighboring protons, H4 and H6 (which is substituted).

-

Trifluoromethyl Group (at C6): The CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry. It exerts a very strong inductive (-I) effect and also a deactivating resonance effect (-M, sometimes described as hyperconjugation).[7] This potent withdrawal of electron density causes significant deshielding (a downfield shift) of nearby protons.[8] The CF₃ group at C6 will most strongly influence its neighbors, H7 and H5 (which is substituted).

Predicted Chemical Shifts and Coupling Patterns

By combining these effects, we can predict the features of the ¹H NMR spectrum for this compound. Protons on aromatic rings typically resonate between 6.5 and 8.0 ppm.[9]

-

N-H (H1): This proton is attached to nitrogen and is acidic. Its signal is expected to be a broad singlet, significantly downfield (δ > 8.5 ppm), due to the overall electron-poor nature of the ring system. Its chemical shift is often concentration and solvent-dependent.[10]

-

H7: This proton is ortho to the potent electron-withdrawing CF₃ group. It will experience a strong deshielding effect, pushing it significantly downfield. It is expected to be the most downfield of all the C-H protons on the ring. With no adjacent proton neighbors, it will appear as a sharp singlet. A small, long-range coupling to H4 (⁵J) might cause slight broadening but is unlikely to be resolved.

-

H4: This proton is ortho to the bromine atom. It will be deshielded by the -I effect of the bromine. It is also meta to the CF₃ group, which will contribute further to its deshielding. It will appear as a sharp singlet. Its chemical shift is expected to be downfield relative to unsubstituted indole but upfield relative to H7.

-

H2 and H3: These protons on the pyrrole ring are relatively distant from the substituents on the benzene ring. Their chemical shifts will be less affected but are still expected to be slightly downfield compared to indole due to the overall electron-withdrawing nature of the substituted ring. They will couple to each other, resulting in a pair of doublets (or more complex multiplets if further coupling exists). The typical coupling constant between H2 and H3 in indoles (³JH2-H3) is approximately 2.5-3.5 Hz.

Experimental Protocol for Spectrum Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. The following represents a robust methodology for acquiring the ¹H NMR spectrum of the title compound.

Caption: Standardized workflow for ¹H NMR spectroscopy.

Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Causality: DMSO-d₆ is often preferred for indoles as it can sharpen the N-H proton signal and prevent its exchange with residual water, allowing for clearer observation and integration. CDCl₃ is also suitable but may result in a broader N-H signal.

-

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Cap the tube and gently agitate to ensure complete dissolution.

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

Temperature: 298 K (25 °C).

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: 0-16 ppm.

-

Acquisition Time (AQ): ~3-4 seconds. To ensure good resolution.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of protons for accurate integration.

-

Number of Scans (NS): 16-64 scans. Averaging multiple scans improves the signal-to-noise ratio.

-

Receiver Gain: Adjust automatically to prevent signal clipping.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

-

Perform Fourier transformation.

-

Carefully phase the spectrum manually to achieve pure absorption lineshapes.

-

Apply a baseline correction to ensure a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Spectral Analysis and Interpretation

Based on the theoretical predictions, the acquired ¹H NMR spectrum is expected to display five distinct signals. The following table summarizes the predicted data.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | > 8.5 | broad singlet (br s) | - | 1H |

| H7 | 8.0 - 8.3 | singlet (s) | - | 1H |

| H4 | 7.7 - 7.9 | singlet (s) | - | 1H |

| H2 | 7.4 - 7.6 | doublet (d) | ~3.0 | 1H |

| H3 | 6.6 - 6.8 | doublet (d) | ~3.0 | 1H |

Detailed Signal Analysis:

-

The Downfield Region (δ > 8.5 ppm): A single, broad signal corresponding to the N-H proton is expected here. Its broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

-

The Aromatic Region (δ 7.7 - 8.3 ppm): Two sharp singlets are predicted in this region.

-

The most downfield singlet (δ ~8.0-8.3 ppm) is assigned to H7 . Its position is dictated by the powerful deshielding from the adjacent CF₃ group.

-

The second singlet (δ ~7.7-7.9 ppm) is assigned to H4 . It is deshielded by the adjacent bromine and the more distant CF₃ group, but to a lesser extent than H7.

-

-

The Pyrrole Region (δ 6.6 - 7.6 ppm): A pair of doublets is expected.

-

The signal at δ ~7.4-7.6 ppm is assigned to H2 .

-

The signal at δ ~6.6-6.8 ppm is assigned to H3 .

-

These two signals will appear as doublets with a small coupling constant (³JH2-H3 ≈ 3.0 Hz), which is characteristic of the cis-relationship across the double bond in the five-membered ring.

-

Caption: Predicted ¹H-¹H spin coupling network in the molecule.

Conclusion and Further Steps

The ¹H NMR spectrum of this compound is predicted to be highly informative, with five distinct and readily assignable signals. The key diagnostic features are the two sharp singlets in the aromatic region, corresponding to H4 and H7, whose chemical shifts are dictated by the strong and opposing electronic effects of the bromine and trifluoromethyl substituents. The characteristic pair of doublets for H2 and H3 confirms the integrity of the indole core. This detailed analysis serves as a reliable benchmark for the structural verification of this important synthetic intermediate. For absolute confirmation, advanced 2D NMR experiments such as HSQC and HMBC could be employed to establish C-H correlations, and ¹⁹F NMR would show a singlet for the CF₃ group, confirming its presence.

References

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0000738). Retrieved from [Link][2]

-

Quintanilla-Licea, R., et al. (2014). ¹H(400 MHz) and ¹³C (100MHz) NMR spectral data for indole 15 in DMSO-d₆. ResearchGate. Retrieved from [Link][11]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000097 Indole at BMRB. Retrieved from [Link][3]

-

Ok, S., et al. (2015). The ¹H, ¹³C, and ¹⁹F NMR spectra of the nine title compounds were measured. Semantic Scholar. Retrieved from [Link][8]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link][9]

-

Chemistry LibreTexts. (2023). Chemical Shift. Retrieved from [Link][5]

-

Reddit. (2022). The Effect of Fluorine in ¹H NMR. r/Chempros. Retrieved from [Link][7]

-

University of Calgary. (n.d.). ¹H NMR Spectroscopy Guide. Retrieved from [Link][10]

-

Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. Retrieved from [Link][6]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link][1]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. hmdb.ca [hmdb.ca]

- 3. bmse000097 Indole at BMRB [bmrb.io]

- 4. Indole(120-72-9) 1H NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. reddit.com [reddit.com]

- 8. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. che.hw.ac.uk [che.hw.ac.uk]

- 11. researchgate.net [researchgate.net]

mass spectrometry of 5-bromo-6-(trifluoromethyl)-1H-indole

An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-6-(Trifluoromethyl)-1H-Indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated and trifluoromethylated indole derivative of significant interest in medicinal chemistry and drug development. Its structural motifs are often associated with potent biological activities, making it a valuable scaffold for designing novel therapeutic agents. Accurate and comprehensive characterization of this and related molecules is paramount for advancing drug discovery programs. Mass spectrometry stands as a cornerstone analytical technique for the structural elucidation and quantification of such novel chemical entities.

This guide provides a detailed exploration of the mass spectrometric behavior of this compound. As a senior application scientist, the following sections synthesize foundational principles with practical, field-tested insights to empower researchers in their analytical endeavors. We will delve into the theoretical underpinnings of common mass spectrometry techniques, provide robust experimental protocols, and present a detailed analysis of the anticipated mass spectrum and fragmentation patterns of the target molecule.

I. Foundational Principles of Mass Spectrometry

A successful mass spectrometric analysis is contingent on a thorough understanding of the instrumentation. The choices of ionization source and mass analyzer are critical determinants of the quality and nature of the data obtained.

A. Ionization Sources: Electron Ionization (EI) and Electrospray Ionization (ESI)

The initial step in a mass spectrometry experiment is the ionization of the analyte. The choice of ionization technique profoundly influences the resulting mass spectrum.

-

Electron Ionization (EI): In EI, the analyte is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular radical cation (M•+).[1] This is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and often predictable fragmentation.[1][2] The resulting fragmentation patterns are highly reproducible and are invaluable for structural elucidation.

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from a solution.[3] The analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated ([M+H]+) or deprotonated ([M-H]-) molecules.[3] ESI is particularly well-suited for the analysis of polar, thermally labile, and high-molecular-weight compounds. The minimal fragmentation observed with ESI is advantageous for determining the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is often employed with ESI to induce and study fragmentation.[3]

B. Mass Analyzers: Quadrupole and Time-of-Flight (ToF)

Once ionized, the ions are sorted by their mass-to-charge ratio (m/z) in a mass analyzer.

-

Quadrupole Mass Analyzer: This analyzer consists of four parallel rods to which a combination of radio frequency (RF) and direct current (DC) voltages are applied.[4] This creates an oscillating electric field that allows only ions of a specific m/z to have a stable trajectory and reach the detector.[4][5] Quadrupole analyzers are robust, relatively inexpensive, and offer high sensitivity, making them workhorses in many analytical laboratories.[4][5]

-

Time-of-Flight (ToF) Mass Analyzer: In a ToF analyzer, ions are accelerated by an electric field into a field-free drift tube.[6][7] Ions with the same kinetic energy will travel at different velocities depending on their mass; lighter ions travel faster and reach the detector first.[7] ToF analyzers are known for their high mass resolution, accuracy, and rapid data acquisition rates.[4][6]

-

Hybrid Analyzers (Q-ToF): A Quadrupole-Time-of-Flight (Q-ToF) mass spectrometer is a hybrid instrument that couples a quadrupole with a ToF analyzer.[7][8] This configuration combines the ion selection capabilities of a quadrupole with the high-resolution mass analysis of a ToF, making it a powerful tool for both qualitative and quantitative analysis.[7][8]

II. Experimental Protocols

The quality of mass spectrometric data is intrinsically linked to the rigor of the sample preparation. The following protocols are designed to be self-validating systems for the analysis of this compound in a drug development setting.

A. Sample Preparation for LC-MS Analysis

For robust and reproducible LC-MS analysis, it is crucial to remove matrix components that can interfere with the analysis.

Protocol 1: Protein Precipitation

This method is a rapid and simple approach for the removal of proteins from biological matrices.

-

To 100 µL of the sample (e.g., plasma, serum), add 300 µL of a cold organic solvent such as acetonitrile or methanol.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte.[9]

-

Conditioning: Condition a suitable SPE cartridge (e.g., a C18 cartridge) by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent.

-

Loading: Load the pre-treated sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute the analyte of interest with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).

-

The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for LC-MS analysis.

B. Instrumental Parameters

The following are suggested starting parameters for the analysis of this compound. Optimization will be necessary for specific instrumentation and applications.

| Parameter | ESI-MS | EI-MS (GC-MS) |

| Ionization Mode | Positive | N/A |

| Capillary Voltage | 3.5 kV | N/A |

| Cone Voltage | 30 V | N/A |

| Source Temperature | 120 °C | 250 °C |

| Desolvation Temperature | 350 °C | N/A |

| Desolvation Gas Flow | 600 L/hr | N/A |

| Electron Energy | N/A | 70 eV |

| Mass Analyzer | Quadrupole or ToF | Quadrupole or ToF |

| Scan Range | m/z 50-500 | m/z 40-400 |

III. Mass Spectral Analysis of this compound

A detailed understanding of the expected mass spectrum is crucial for the confident identification of this compound.

A. Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C9H5BrF3N, with a monoisotopic mass of 262.96 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). This results in a pair of peaks for the molecular ion (M+) and any bromine-containing fragments, separated by 2 m/z units, with a relative intensity ratio of approximately 1:1.

Predicted Molecular Ion Peaks:

| Ion | Calculated m/z |

| [M]+ (containing 79Br) | 262.96 |

| [M+2]+ (containing 81Br) | 264.96 |

B. Predicted Fragmentation Pathway

The fragmentation of this compound is expected to be influenced by the indole ring, the bromine atom, and the trifluoromethyl group. The following is a proposed fragmentation pathway under electron ionization (EI).

A predicted fragmentation pathway for this compound under EI-MS.

Mechanistic Explanation of Key Fragmentations:

-

Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and can undergo homolytic cleavage to lose a bromine radical, resulting in a fragment at m/z 184. This is often a favorable fragmentation pathway for brominated compounds.[10]

-

Loss of a Fluorine Radical (•F): While less common than the loss of bromine, the elimination of a fluorine radical from the trifluoromethyl group can occur, leading to a fragment at m/z 244/246.

-

Loss of HCN: A characteristic fragmentation of the indole ring is the loss of hydrogen cyanide (HCN), which would result in a fragment at m/z 170 from the m/z 184 ion.[11]

-

Rearrangements and Further Fragmentations: The initial fragment ions can undergo further rearrangements and fragmentations, leading to a complex pattern in the lower mass region of the spectrum.

Summary of Predicted Fragments:

| m/z (79Br/81Br) | Proposed Structure |

| 263/265 | [C9H5BrF3N]•+ (Molecular Ion) |

| 244/246 | [C9H5BrF2N]•+ |

| 229/231 | [C8H4BrF2N]+ |

| 184 | [C9H5F3N]•+ |

| 170 | [C8H5F3N]•+ |

| 152 | [C8H5F2N]+ |

IV. Analytical Workflow

The following diagram illustrates a comprehensive workflow for the analysis of this compound, from sample receipt to data interpretation.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee [pgeneral.com]

- 6. Quadrupole and Time of Flight Mass analysers. | PPTX [slideshare.net]

- 7. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An introduction to quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. opentrons.com [opentrons.com]

- 10. scielo.br [scielo.br]

- 11. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Elusive Crystal Structure of 5-bromo-6-(trifluoromethyl)-1H-indole: A Technical Guide to Its Determination and Predicted Solid-State Behavior

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, and its halogenated and trifluoromethylated derivatives are of paramount importance in modern drug discovery.[1][2] The title compound, 5-bromo-6-(trifluoromethyl)-1H-indole (CAS 1198475-24-9), represents a molecule of significant interest, combining the steric and electronic influences of a bromine atom and a trifluoromethyl group. These substituents are known to profoundly modulate physicochemical properties such as lipophilicity and metabolic stability, making them valuable tools in the design of novel therapeutics.[3] Despite its commercial availability and relevance, a public depository of its single-crystal X-ray structure is not available as of the date of this publication. This guide, therefore, serves a dual purpose: first, to transparently state the absence of public experimental data, and second, to provide a comprehensive technical roadmap for its determination and a scientifically grounded prediction of its key structural features. This document is intended for researchers, scientists, and drug development professionals engaged in the study of heterocyclic compounds and crystal engineering.

Introduction: The Significance of Fluorinated and Brominated Indoles

The indole ring system is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The strategic functionalization of this ring system is a key aspect of medicinal chemistry. The introduction of a trifluoromethyl (CF₃) group, as seen in 5-(trifluoromethyl)indole, can dramatically alter a molecule's properties by increasing its lipophilicity, which can improve cell membrane permeability, and by enhancing its metabolic stability by blocking sites of oxidative metabolism.[3]

Bromine, as a halogen substituent, introduces its own set of influential properties. It is highly lipophilic and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as a powerful tool in crystal engineering and for influencing ligand-protein binding. The specific placement of bromine at the 5-position and the trifluoromethyl group at the 6-position of the indole ring in the title compound creates a unique electronic and steric profile, making the analysis of its crystal structure a subject of considerable academic and industrial interest.

Synthesis and Crystallization

While specific synthetic procedures for this compound are proprietary to chemical suppliers, a general approach can be inferred from established indole synthesis methodologies. A plausible route would involve the functionalization of a pre-formed indole ring or the cyclization of a suitably substituted aniline precursor.

General Synthetic Approach

A common strategy for the synthesis of substituted indoles is the Fischer indole synthesis. However, for multi-substituted indoles like the title compound, a more convergent approach might involve the palladium-catalyzed cross-coupling of a brominated indole precursor with a trifluoromethylating agent or the cyclization of a brominated and trifluoromethylated phenylhydrazine.

Protocol for Single Crystal Growth

The successful determination of a crystal structure is critically dependent on the quality of the single crystals. The following protocol outlines a systematic approach to obtaining diffraction-quality crystals of this compound.

Objective: To grow single crystals of this compound suitable for X-ray diffraction analysis.

Materials:

-